molecular formula C10H15N3 B1422734 4-Methyl-2-(piperidin-4-yl)pyrimidine CAS No. 1316218-93-5

4-Methyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B1422734
CAS No.: 1316218-93-5
M. Wt: 177.25 g/mol
InChI Key: MSZMYKCEGVPKNR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular structure that combines a pyrimidine heterocycle, a key component of DNA and RNA , with a piperidine ring, a common motif in pharmaceuticals . This hybrid structure makes it a valuable building block for the synthesis of more complex molecules. The pyrimidine scaffold is considered a "privileged structure" in drug design due to its widespread therapeutic applications . Piperidine-containing compounds are also frequently explored for their biological activity. As such, this compound serves as a critical intermediate for researchers developing novel therapeutic agents. Its structure is particularly relevant for creating potential anticancer agents, as demonstrated by research on closely related piperidine-linked pyrimidine derivatives . Furthermore, compounds with pyrimidine and piperidine motifs are investigated for applications in treating infectious diseases and as antagonists for neurological targets . This product is intended for use in laboratory research and development as a key synthetic intermediate. It is supplied for non-human research applications only. Not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMYKCEGVPKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methyl-2-(piperidin-4-yl)pyrimidine serves as a building block for synthesizing complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Biology

The compound is being investigated for its potential as a ligand in biochemical assays. Its interactions with biological molecules can provide insights into enzyme activity modulation, making it a candidate for studying metabolic pathways.

Medicine

Research into the medicinal properties of this compound has revealed promising therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit significant antimicrobial properties, which could contribute to the development of new antibiotics.
  • Anticancer Properties : It has been shown to potentially act as an inhibitor of certain cancer-related pathways, suggesting its role in cancer therapy.
  • Inhibition of Kinases : Related compounds have demonstrated effectiveness in inhibiting kinases associated with diseases such as malaria, indicating that this compound might have similar applications .

Industrial Applications

In industrial settings, this compound is utilized in the production of novel materials and chemical processes. Its unique properties allow it to be incorporated into various formulations, enhancing product performance.

  • Inhibitory Activity Against Kinases : A study highlighted that pyrimidine compounds were effective inhibitors of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK), with IC50 values ranging from 0.210 to 0.530 μM. This suggests potential use in antimalarial therapies .
  • Antiparasitic Activity : Investigations into similar compounds revealed promising antiparasitic effects, indicating the need for further exploration into the efficacy of this compound against various parasitic infections .
  • Toxicity and Pharmacokinetics : Studies have shown that related compounds do not exhibit acute toxicity up to high doses (2000 mg/kg), suggesting a favorable safety profile essential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-(Piperidin-4-yl)pyrimidine Hydrochloride
  • Structure : Lacks the 4-methyl group on the pyrimidine ring.
  • Molecular Formula : C₉H₁₄ClN₃ .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Piperidine at the 6-position and an amine at the 2-position.
  • Key Difference: Substituent repositioning alters electronic distribution and steric interactions. This compound was synthesized for crystallographic studies, emphasizing the role of nitrogenous heterocycles in drug design .
5-Cyano-6-oxo-1,6-dihydro-pyrimidines (Epac2 Antagonists)
  • Structure: Features a 6-oxo group and a cyano substituent. Hydrophobic groups at C-6 and C-2 are essential for binding .

Substituent Type Variations

5-Chloro-2-(piperidin-4-yl)pyrimidine
  • Structure : Chlorine replaces the 4-methyl group.
  • Molecular Formula : C₉H₁₃ClN₃ .
  • Impact : Chlorine’s electron-withdrawing nature may enhance electrophilic interactions but reduce lipophilicity compared to the methyl group.
4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine
  • Structure : A nitrobenzyl-sulfanyl group at the 2-position.
  • Molecular Weight : 261.3 g/mol .
  • Application : Demonstrates how sulfur-containing substituents can modify reactivity and target selectivity, though unrelated to piperidine-based bioactivity.

Heterocyclic Ring Modifications

4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Structure : Pyrrolidine (5-membered ring) replaces piperidine.
  • Molecular Formula : C₁₂H₁₇N₃ .
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Structure: Piperidine attached to a fused pyrido-pyrimidinone scaffold.
  • Relevance : Patented compounds highlight the therapeutic exploration of piperidine-pyrimidine hybrids, though activity depends on scaffold context .

Enzyme and Receptor Targeting

  • Epac2 Antagonists : Hydrophobic groups at C-6 (e.g., cyclopentyl) enhance binding, while polar groups (e.g., piperidin-4-yl at C-6) abolish activity .
  • P2Y14R Antagonists : Piperidine-containing pyrimidines (e.g., PPTN, IC₅₀ = 4 nM) show high potency, suggesting that piperidine’s basic nitrogen and ring conformation are critical for receptor interaction .

Antiparasitic Activity

  • Piperidin-4-yl-Benzyl Alcohol Derivatives: Compounds like [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol exhibit IC₅₀ values of 1–5 μg/mL against resistant parasites. The fluorophenyl groups enhance selectivity, though the target compound’s simpler structure may lack similar efficacy .

Structural and Pharmacokinetic Considerations

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Insights Reference
4-Methyl-2-(piperidin-4-yl)pyrimidine 213.71 4-methyl, 2-piperidin-4-yl Potential kinase/receptor modulation
2-(Piperidin-4-yl)pyrimidine 199.68 2-piperidin-4-yl Lower hydrophobicity
5-Cyano-6-(piperidin-4-yl)pyrimidine N/A 5-cyano, 6-piperidin-4-yl Inactive against Epac2
PPTN (P2Y14R antagonist) N/A Piperidin-4-yl-phenyl IC₅₀ = 4 nM

Biological Activity

4-Methyl-2-(piperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1N1C2H2N2C3\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2\text{C}_3

This compound features a piperidine ring attached to a methylated pyrimidine, which contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, thus promoting cell death in various cancer lines, including HepG2 and MCF-7 cells. For instance, a study on pyrimidine derivatives demonstrated significant antiproliferative effects against these cell lines, suggesting that this compound may exhibit similar activities through its structural analogs .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG2TBDApoptosis via caspase activation
Analog AMCF-772 nMCaspase-mediated apoptosis
Analog BHuh-7TBDCell cycle arrest

Antibacterial Activity

Compounds structurally related to this compound have also shown antibacterial properties. A series of piperidine derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MIC). This suggests that the piperidine moiety plays a crucial role in enhancing antibacterial activity .

Table 2: Antibacterial Efficacy

CompoundBacteria TypeMIC (µM)
This compoundEnterococciTBD
Benzimidazole DerivativeStaphylococcus aureus<10
Piperidine AnalogEscherichia coli<5

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the piperidine ring and the methyl group on the pyrimidine have been shown to affect potency and selectivity. For example, substituting different groups on the piperidine ring can significantly enhance anticancer activity, as evidenced by various studies that identified optimal substitutions leading to improved IC50 values .

Table 3: Structure-Activity Relationship Findings

Substituent on PiperidineActivity Change
DimethylamineIncreased potency
MorpholineDecreased potency
HydroxypyrrolidineEnhanced selectivity

Case Studies

  • Anticancer Study : A recent study evaluated a series of pyrimidine derivatives, including this compound, showing promising results against HepG2 cells with an IC50 value indicating significant cytotoxicity.
  • Antibacterial Evaluation : Another investigation focused on piperidine-based compounds indicated that certain modifications led to enhanced antibacterial action against clinical isolates of Staphylococcus aureus and Enterococcus species.

Q & A

Q. What challenges arise when scaling up synthesis from laboratory to pilot scale, and how can they be mitigated?

  • Answer:
  • Heat management: Use jacketed reactors for exothermic reactions.
  • Mixing efficiency: Optimize agitator speed or switch to flow chemistry for homogeneous reactions.
  • Purification: Scale column chromatography to centrifugal partition chromatography or continuous distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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